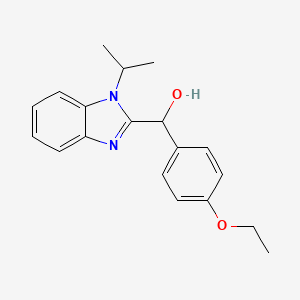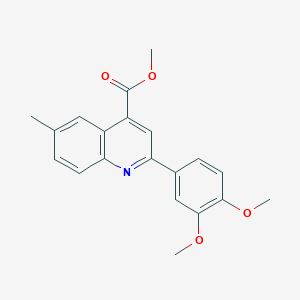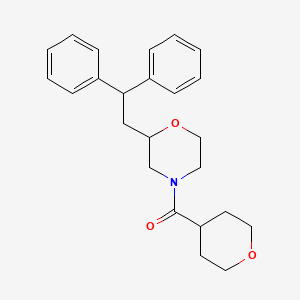![molecular formula C14H13N3O2 B6102273 N-benzyl-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6102273.png)
N-benzyl-6-[(hydroxyimino)methyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-6-[(hydroxyimino)methyl]nicotinamide, also known as BHMN, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BHMN is a derivative of nicotinamide, which is a form of vitamin B3.
Mechanism of Action
The mechanism of action of N-benzyl-6-[(hydroxyimino)methyl]nicotinamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is an enzyme involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of PARP, induce apoptosis in cancer cells, and protect neurons from oxidative stress. In vivo studies have shown that this compound can inhibit tumor growth in animal models and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-benzyl-6-[(hydroxyimino)methyl]nicotinamide is its potent antitumor activity, which makes it a promising candidate for cancer treatment. This compound also exhibits neuroprotective effects, which could be useful for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-benzyl-6-[(hydroxyimino)methyl]nicotinamide. One area of research is to investigate the potential of this compound as a therapeutic agent for cancer and neurodegenerative diseases. Another area of research is to develop more efficient synthesis methods for this compound, which could improve its solubility and bioavailability. Furthermore, studies could be conducted to investigate the potential side effects of this compound and to optimize its dosage and administration.
Synthesis Methods
The synthesis of N-benzyl-6-[(hydroxyimino)methyl]nicotinamide involves the reaction of benzylamine with 6-bromo-2-hydroxypyridine-3-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the oxidation of the resulting alcohol with hydrogen peroxide. The overall reaction scheme is shown below:
Scientific Research Applications
N-benzyl-6-[(hydroxyimino)methyl]nicotinamide has been extensively studied for its potential applications in various fields of research. One of the main areas of research is in medicinal chemistry, where this compound has been shown to exhibit potent antitumor activity. Several studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
In addition to its antitumor activity, this compound has also been studied for its potential applications in neurodegenerative diseases. Several studies have demonstrated that this compound can protect neurons from oxidative stress, which is a major contributor to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-benzyl-6-[(E)-hydroxyiminomethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(16-8-11-4-2-1-3-5-11)12-6-7-13(10-17-19)15-9-12/h1-7,9-10,19H,8H2,(H,16,18)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLSOQAYEJEXFE-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6102203.png)
![3-{1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6102206.png)
![2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102210.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6102214.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(3-thienyl)acetamide](/img/structure/B6102220.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6102232.png)
![N-[1-{[2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6102238.png)
![4-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6102247.png)

![N-methyl-N-(2-phenylethyl)-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6102267.png)
![3-[2-(4-chlorophenyl)ethyl]-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one](/img/structure/B6102281.png)
